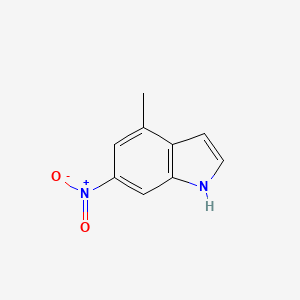4-Methyl-6-nitro-1H-indole
CAS No.: 139121-49-6
Cat. No.: VC8071712
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 139121-49-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 4-methyl-6-nitro-1H-indole |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 |
| Standard InChI Key | PTZHKODNLXFZBR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methyl-6-nitro-1H-indole (C₉H₈N₂O₂, molecular weight: 178.17 g/mol) belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methyl group at position 4 introduces steric effects, while the nitro group at position 6 exerts strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity .
Key Structural Features:
-
Aromatic System: The indole core provides planar aromaticity, enabling π-π interactions critical for biological activity.
-
Substituent Effects: The nitro group (-NO₂) at position 6 directs electrophilic substitution to the 5-position, while the methyl group at position 4 enhances lipophilicity (LogP ≈ 2.8) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-Methyl-6-nitro-1H-indole typically involves nitration of 4-methylindole. A representative method, adapted from analogous indole nitrations , proceeds as follows:
-
Nitration Reaction:
-
Workup and Purification:
Yield Optimization:
-
Temperature Control: Excess heat promotes byproducts like 5-nitro isomers .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve regioselectivity but may reduce yields due to side reactions.
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 4-Methyl-6-nitro-1H-indole are scarce, data from analogs suggest the following properties :
Stability Considerations:
-
Thermal Stability: Decomposes above 250°C, with nitro group reduction risks under high heat.
-
Light Sensitivity: Nitroaromatics are prone to photodegradation; storage in amber vials is recommended .
Applications in Organic Synthesis
Building Block for Heterocycles
4-Methyl-6-nitro-1H-indole serves as a precursor for:
-
Pyrroloindoles: Via Buchwald-Hartwig amination at the 5-position .
-
Indole Alkaloids: Functionalization of the nitro group to amines enables access to natural product scaffolds.
Case Study: Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position, leveraging the nitro group’s directing effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume